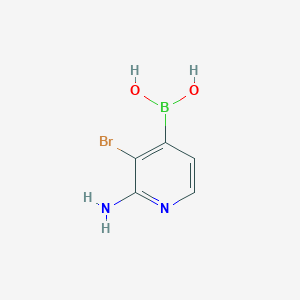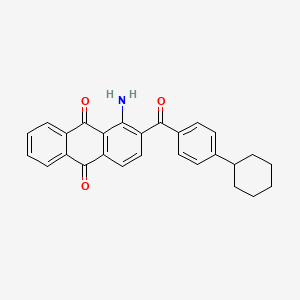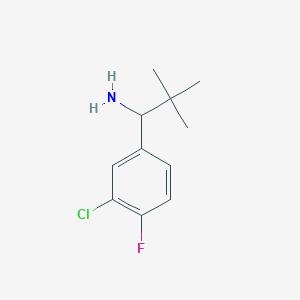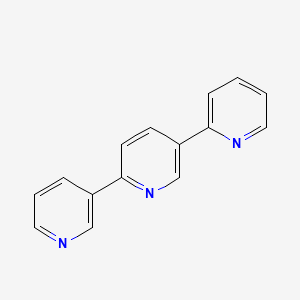
(1Z,3Z)-1,4-bis(4-chlorophenyl)buta-1,3-diene-2,3-diamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1Z,3Z)-1,4-bis(4-chlorophenyl)buta-1,3-diene-2,3-diamine is an organic compound characterized by the presence of two 4-chlorophenyl groups attached to a buta-1,3-diene backbone with two amine groups at the 2 and 3 positions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1Z,3Z)-1,4-bis(4-chlorophenyl)buta-1,3-diene-2,3-diamine typically involves the following steps:
Starting Materials: The synthesis begins with commercially available 4-chlorobenzaldehyde and an appropriate diene precursor.
Condensation Reaction: The 4-chlorobenzaldehyde undergoes a condensation reaction with the diene precursor in the presence of a base such as sodium hydroxide or potassium hydroxide. This step forms the buta-1,3-diene backbone.
Amine Introduction:
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Large-Scale Reactors: Utilizing large-scale reactors to carry out the condensation and nucleophilic substitution reactions.
Optimization of Reaction Conditions: Optimizing reaction conditions such as temperature, pressure, and reaction time to maximize yield and purity.
Purification: Employing purification techniques such as recrystallization or chromatography to obtain the final product with high purity.
Chemical Reactions Analysis
Types of Reactions
(1Z,3Z)-1,4-bis(4-chlorophenyl)buta-1,3-diene-2,3-diamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Substitution: The compound can undergo substitution reactions, particularly at the amine groups, using reagents such as alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Formation of oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Formation of reduced derivatives with hydrogen atoms replacing certain functional groups.
Substitution: Formation of substituted derivatives with new functional groups replacing the original amine groups.
Scientific Research Applications
Chemistry
Catalysis: The compound can be used as a ligand in catalytic reactions, enhancing the efficiency and selectivity of various chemical transformations.
Material Science: It can be incorporated into polymer matrices to improve the mechanical and thermal properties of materials.
Biology
Biological Probes: The compound can be used as a probe to study biological processes and interactions at the molecular level.
Drug Development:
Medicine
Therapeutic Agents: The compound may serve as a lead compound for the development of new therapeutic agents targeting specific diseases.
Diagnostic Tools: It can be used in the development of diagnostic tools for detecting and monitoring various medical conditions.
Industry
Chemical Manufacturing: The compound can be used as an intermediate in the synthesis of other valuable chemicals.
Agriculture: It may have applications in the development of agrochemicals for crop protection and enhancement.
Mechanism of Action
The mechanism of action of (1Z,3Z)-1,4-bis(4-chlorophenyl)buta-1,3-diene-2,3-diamine involves:
Molecular Targets: The compound interacts with specific molecular targets such as enzymes, receptors, or nucleic acids.
Pathways Involved: It modulates various biochemical pathways, leading to its observed effects. For example, it may inhibit or activate certain enzymes, alter gene expression, or interfere with cellular signaling pathways.
Comparison with Similar Compounds
Similar Compounds
(1Z,3Z)-1,4-bis(4-fluorophenyl)buta-1,3-diene-2,3-diamine: Similar structure with fluorine atoms instead of chlorine atoms.
(1Z,3Z)-1,4-bis(4-bromophenyl)buta-1,3-diene-2,3-diamine: Similar structure with bromine atoms instead of chlorine atoms.
(1Z,3Z)-1,4-bis(4-methylphenyl)buta-1,3-diene-2,3-diamine: Similar structure with methyl groups instead of chlorine atoms.
Uniqueness
Chlorine Substitution: The presence of chlorine atoms in (1Z,3Z)-1,4-bis(4-chlorophenyl)buta-1,3-diene-2,3-diamine imparts unique electronic and steric properties, influencing its reactivity and interactions.
Biological Activity: The compound’s specific substitution pattern may result in distinct biological activities compared to its analogs.
Properties
Molecular Formula |
C16H14Cl2N2 |
|---|---|
Molecular Weight |
305.2 g/mol |
IUPAC Name |
(1Z,3Z)-1,4-bis(4-chlorophenyl)buta-1,3-diene-2,3-diamine |
InChI |
InChI=1S/C16H14Cl2N2/c17-13-5-1-11(2-6-13)9-15(19)16(20)10-12-3-7-14(18)8-4-12/h1-10H,19-20H2/b15-9-,16-10- |
InChI Key |
FRHVDSCRUCCNOA-VULZFCBJSA-N |
Isomeric SMILES |
C1=CC(=CC=C1/C=C(\N)/C(=C/C2=CC=C(C=C2)Cl)/N)Cl |
Canonical SMILES |
C1=CC(=CC=C1C=C(C(=CC2=CC=C(C=C2)Cl)N)N)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![7-Bromo-5-methoxypyrazolo[1,5-a]pyridine-3-carbonitrile](/img/structure/B13125904.png)
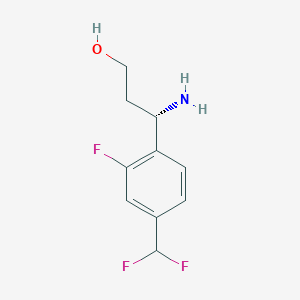
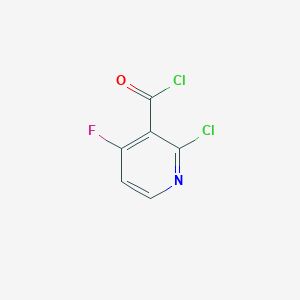
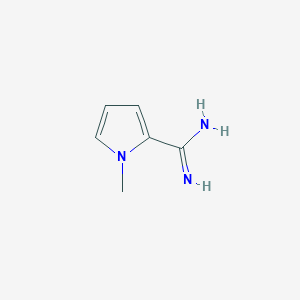
![1-Amino-2-[([1,1'-biphenyl]-4-yl)oxy]-4-hydroxyanthracene-9,10-dione](/img/structure/B13125928.png)
![7-Chloro-2-(methylthio)thiazolo[4,5-b]pyridine](/img/structure/B13125929.png)
